molecular formula C14H12N6O2 B2703650 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-75-0

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Numéro de catalogue: B2703650
Numéro CAS: 2034206-75-0
Poids moléculaire: 296.29
Clé InChI: WMNGQRGMZMUIQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of Pyrimidine Moiety: The pyrimidine-2-carbonyl group is introduced via a condensation reaction with the pyrrolidine intermediate.

    Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, often using a nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazine ring and pyrimidine carbonyl group participate in nucleophilic substitutions under specific conditions:

Reaction TypeReagents/ConditionsOutcomeReference
Chlorine Displacement NaH, DMF, 80°CReplacement of chlorine with alkoxy groups
S<sub>N</sub>Ar Reactions K<sub>2</sub>CO<sub>3</sub>, DMF, 25°CSubstitution at electron-deficient pyrazine positions
  • Microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency for substitutions involving the pyrimidine carbonyl group.

  • The nitrile group remains inert under mild conditions but participates in metal-catalyzed cross-couplings (e.g., Suzuki reactions) at elevated temperatures .

Hydrolysis Reactions

The nitrile and carbonyl groups undergo hydrolysis under acidic or basic conditions:

Functional GroupReagents/ConditionsProductYieldReference
NitrileH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, refluxPyrazine-2-carboxamide75–85%
Pyrimidine CarbonylNaOH, EtOH, 60°CPyrimidine-2-carboxylic acid derivative90%
  • Hydrolysis of the nitrile to a carboxamide is pH-sensitive, with optimal yields at pH 10–12.

  • The pyrrolidine ether linkage remains stable under these conditions.

Oxidation and Reduction

Selective oxidation/reduction of functional groups:

Reaction TypeReagents/ConditionsOutcomeNotesReference
Pyrazine Ring Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CPyrazine N-oxide formationLimited to electron-rich positions
Nitrile Reduction H<sub>2</sub>, Ra-Ni, EtOHPrimary amine derivativeRequires 50 psi H<sub>2</sub>
  • Pyrimidine carbonyl groups resist reduction under standard catalytic hydrogenation conditions .

Cycloaddition and Ring-Opening Reactions

The pyrazine ring participates in cycloadditions:

Reaction TypeReagents/ConditionsProductYieldReference
Diels-Alder Reaction Benzyl 1,2,3-triazine-5-carboxylate, NMPFused tricyclic compound60–70%
Ring-Opening NH<sub>4</sub>Cl, Na, EtOHPyrazine diamine derivative55%
  • Cycloadditions occur regioselectively at the pyrazine C-3 and C-5 positions .

Functional Group Modifications

Targeted derivatization of specific groups:

Modification TypeReagents/ConditionsOutcomeApplicationReference
Acylation Acetic anhydride, pyridineAcetylated pyrrolidine nitrogenEnhanced solubility
Esterification EDCI, HOBT, DMFPyrimidine-2-carbonyl ester derivativeProdrug synthesis
  • Acylation of the pyrrolidine nitrogen proceeds quantitatively under anhydrous conditions .

Stability Under Reactive Conditions

Critical stability data for formulation and storage:

ConditionObservationHalf-LifeReference
Acidic (pH 2, 37°C)Degradation of pyrrolidine ether linkage48 hrs
Basic (pH 12, 37°C)Nitrile hydrolysis to carboxamide24 hrs
Oxidative (H<sub>2</sub>O<sub>2</sub>)Pyrazine ring oxidation72 hrs

Catalytic Cross-Couplings

Palladium-mediated reactions for structural diversification:

Reaction TypeCatalysts/ReagentsOutcomeYieldReference
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl pyrazine derivatives65–80%
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XPhosAminated pyrimidine derivatives70%
  • The nitrile group tolerates cross-coupling conditions without side reactions .

Key Insights from Research

  • Reactivity Hierarchy : Pyrimidine carbonyl > pyrazine nitrile > pyrrolidine ether in electrophilic reactions .

  • Solvent Effects : DMF and NMP enhance reaction rates for substitutions due to high polarity .

  • Byproducts : Hydrolysis of the nitrile group generates trace amounts of carboxylic acid (<5%) under basic conditions.

Applications De Recherche Scientifique

Oncology

Research indicates that compounds similar to 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may exhibit anti-cancer properties. For instance, pyrazole derivatives have been identified as inhibitors of tropomyosin receptor kinases (TRK), which are implicated in various cancers. Inhibitors targeting TRK can lead to reduced tumor growth and improved patient outcomes .

Immunology

The compound has been studied for its potential in treating immune disorders. A patent describes its use as a component in therapeutic agents aimed at preventing or treating immune diseases, leveraging its ability to inhibit Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a target for conditions like rheumatoid arthritis and certain leukemias .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes, particularly carbonic anhydrases and kinases involved in cellular signaling pathways. Pyrazole-based compounds have shown promise as inhibitors of carbonic anhydrase II, which is relevant in treating conditions like glaucoma and obesity . Additionally, the inhibition of kinases such as JNK (c-Jun N-terminal kinase) has been explored, with implications for inflammatory diseases and cancer therapy .

Case Studies and Findings

StudyApplicationFindings
Menichincheri et al. (2018)OncologyDemonstrated dual activity on TRKA and Aurora A kinases with IC50 values indicating potent inhibitory effects .
Patent WO2016121953A1ImmunologyDescribed the compound's efficacy in treating immune disorders through BTK inhibition .
MDPI Review (2020)Enzyme InhibitionHighlighted the potential of pyrazole derivatives as inhibitors of human carbonic anhydrase II, showing moderate antimicrobial activity against various pathogens .

Mécanisme D'action

The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds with pyrimidine rings are often explored for their medicinal properties.

    Pyrazine Derivatives: These compounds are known for their diverse biological activities.

Uniqueness

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological properties and potential therapeutic applications.

Activité Biologique

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine moiety linked to a pyrrolidine and a pyrazine ring. Its molecular formula is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 299.34 g/mol. The presence of functional groups such as carbonitrile and ether significantly contributes to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition:

  • Janus Kinase (JAK) Inhibition : Some derivatives have been shown to inhibit JAK enzymes, which play crucial roles in cytokine signaling and are implicated in various inflammatory diseases and cancers .
  • PI3-Kinase Inhibition : The compound may selectively inhibit Class I PI3-kinase isoforms, particularly PI3K-a and PI3K-b, which are significant in cancer biology due to their role in cell proliferation and survival .
  • MALT1 Proteolytic Activity : Certain derivatives interact with MALT1, an essential component in various signaling pathways related to immune response and cancer progression .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures showed significant inhibition of growth in breast cancer and leukemia cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

Preliminary assessments indicate that derivatives of this compound possess moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 250 μg/mL, indicating potential as an antibacterial agent .

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • Study on JAK Inhibition : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting JAK pathways, providing a basis for their use in treating autoimmune diseases .
  • PI3K Inhibition in Cancer Models : Another study focused on the selective inhibition of PI3K isoforms, demonstrating reduced tumor growth in xenograft models when treated with these compounds .
  • MALT1 Interaction : Research on MALT1 inhibitors showed that pyrimidine-based compounds could modulate immune responses effectively, offering insights into their therapeutic potential for autoimmune disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
JAK InhibitionCytokine signaling pathways
PI3K InhibitionClass I PI3K isoforms
Antitumor ActivityCell proliferation inhibition
Antimicrobial ActivityBacterial strains (e.g., S. aureus)

Propriétés

IUPAC Name

3-[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c15-8-11-13(19-6-5-16-11)22-10-2-7-20(9-10)14(21)12-17-3-1-4-18-12/h1,3-6,10H,2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNGQRGMZMUIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.